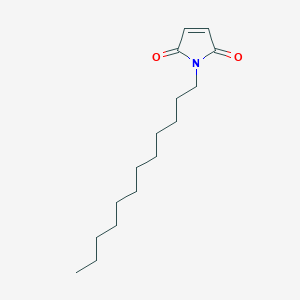
1-DODECYL-PYRROLE-2,5-DIONE
Cat. No. B099705
Key on ui cas rn:
17616-03-4
M. Wt: 265.39 g/mol
InChI Key: SJLLJZNSZJHXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04780546
Procedure details


A glass flask having an inner volume of 3 liters was fitted with a thermometer, a stirrer, and a water separator. In this reactor, 240 g of a solution containing 120 g of maleic anhydride in xylene was placed. Then, a solution containing 220 g of dodecylamine in 1880 g of xylene was added gradually and piecemeal over a period of 120 minutes at 40° C. to the reactor. After the addition was completed, the mixture in the reactor and 65.4 g of orthophosphoric acid (purity 89% by weight) added thereto were heated at 215° C. for 1 hour under 4.4 kg/cm2. G to effect reaction. The resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was separated by filtration to effect removal of insolubles. The xylene layer was distilled to expel xylene. Consequently, there was obtained 258 g of slightly impure N-dodecyl maleimide. This product was found to have purity of 85.3% by weight, indicating the yield to be 69.9 mol % based on dodecylamine.

[Compound]
Name
solution
Quantity
240 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
O.[C:2]1(=[O:8])O[C:5](=[O:6])[CH:4]=[CH:3]1.[CH2:9]([NH2:21])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].P(=O)(O)(O)O>C1(C)C(C)=CC=CC=1>[CH2:9]([N:21]1[C:5](=[O:6])[CH:4]=[CH:3][C:2]1=[O:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)N
|
|
Name
|
|
|
Quantity
|
1880 g
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
65.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
215 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A glass flask having
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an inner volume of 3 liters was fitted with a thermometer, a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added gradually and piecemeal over a period of 120 minutes at 40° C. to the reactor
|
|
Duration
|
120 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 30° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 400 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated into a water layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The xylene layer was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of insolubles
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The xylene layer was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)N1C(C=CC1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

